molecular formula C6H14ClNO2 B2416932 (S)-Methyl 4-aminopentanoate hydrochloride CAS No. 1608459-14-8

(S)-Methyl 4-aminopentanoate hydrochloride

Cat. No.: B2416932
CAS No.: 1608459-14-8
M. Wt: 167.63
InChI Key: GLGDQRWTKGJGRE-JEDNCBNOSA-N
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Description

(S)-Methyl 4-aminopentanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is a hydrochloride salt form of methyl 4-aminopentanoate, which is an ester of 4-aminopentanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 4-aminopentanoate hydrochloride typically involves the esterification of 4-aminopentanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic steps of esterification and salt formation but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 4-aminopentanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

(S)-Methyl 4-aminopentanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the synthesis of various chemical intermediates.

Mechanism of Action

The mechanism of action of (S)-Methyl 4-aminopentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in the synthesis of neurotransmitters or other biologically active molecules. It may also interact with enzymes involved in amino acid metabolism, thereby influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-aminopentanoate hydrochloride
  • Propan-2-yl 4-aminopentanoate hydrochloride
  • (S)-4-aminopentanoic acid zwitterion

Uniqueness

(S)-Methyl 4-aminopentanoate hydrochloride is unique due to its specific ester group and the presence of the (S)-enantiomer, which can have different biological activities compared to its ®-enantiomer or other similar compounds. This makes it a valuable compound for studying stereochemistry and its effects on biological systems.

Properties

IUPAC Name

methyl (4S)-4-aminopentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-5(7)3-4-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGDQRWTKGJGRE-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1608459-14-8
Record name methyl (4S)-4-aminopentanoate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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